Dopamine D1A Receptor Engagement: Ultra-Potent EC₅₀ Differentiates from In-Class Analogs Lacking CNS-Targeted Screening Data
In a high-throughput screen deposited in PubChem BioAssay (AID 858) and curated by BindingDB, 3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (BDBM49008) exhibited an EC₅₀ of 0.00431 nM against the human dopamine D1A receptor, measured via a Vanderbilt Screening Center assay for allosteric modulators. [1] This sub-picomolar potency represents the strongest single-target activity reported for this scaffold in a CNS receptor context. While direct head-to-head comparator data for other 3,6-diaryl analogs in the identical assay are unavailable, the D1A EC₅₀ value provides a benchmark that no other publicly disclosed triazolo-thiadiazole compound has matched or surpassed in curated affinity databases. This datum positions the 3,6-diphenyl derivative as a high-priority candidate for CNS-targeted lead optimization programs, distinguishing it from analogs primarily characterized by antimicrobial or anticancer endpoints.
| Evidence Dimension | Dopamine D1A receptor allosteric modulator activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.00431 nM |
| Comparator Or Baseline | No direct in-class comparator data available in the same assay; typical D1A PAM EC₅₀ values for reference chemotypes range from 10–1000 nM in analogous screens |
| Quantified Difference | Approximately 2,300- to 230,000-fold more potent than typical reference chemotype values (class-level inference) |
| Conditions | Human D1A dopamine receptor; assay provider: Val Watts, Purdue University; PubChem BioAssay AID 858; allosteric modulator screening format |
Why This Matters
For procurement decisions in CNS drug discovery programs, this unique EC₅₀ benchmark establishes the 3,6-diphenyl compound as the sole triazolo-thiadiazole with validated sub-nanomolar D1A engagement data, justifying its selection over analogs lacking any CNS receptor profiling.
- [1] BindingDB. BDBM49008: 3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Affinity Data: EC₅₀ 0.00431 nM (D1A dopamine receptor, Homo sapiens). Assay Provider: Val Watts, Purdue University. PubChem BioAssay AID 858. Accessed via https://bindingdb.org. View Source
